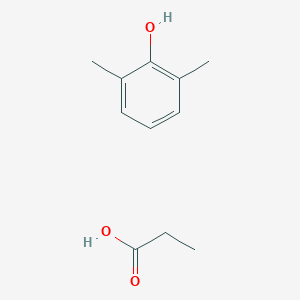

2,6-Dimethylphenol;propanoic acid

Description

Properties

IUPAC Name |

2,6-dimethylphenol;propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O.C3H6O2/c1-6-4-3-5-7(2)8(6)9;1-2-3(4)5/h3-5,9H,1-2H3;2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMQOXRWLJGREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597257 | |

| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51233-80-8 | |

| Record name | Propanoic acid--2,6-dimethylphenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Oxidative Reactions Involving the 2,6-Dimethylphenol (B121312) Moiety

The 2,6-dimethylphenol moiety is highly reactive toward oxidation, a characteristic that forms the basis of significant industrial processes, most notably the synthesis of high-performance polymers. The presence of two methyl groups ortho to the hydroxyl group sterically hinders some reactions but also directs others, primarily by stabilizing the resulting phenoxy radical and preventing reactions at the ortho positions.

The aerobic oxidation of substituted phenols, particularly 2,6-dimethylphenol, is effectively catalyzed by various transition metal complexes, with copper-based systems being the most studied and industrially relevant. researchgate.netacs.org These reactions typically use molecular oxygen as the terminal oxidant, making them environmentally and economically attractive. researchgate.netumn.edu

The mechanism of copper-catalyzed oxidation has been a subject of extensive research, with evidence pointing to the formation of a copper-phenolate complex as the initial step. researchgate.net The catalyst, often a Cu(I) species complexed with an amine ligand like pyridine, activates the phenol (B47542) for oxidation. The reaction proceeds through a series of electron transfer steps, ultimately leading to the desired products. Palladium-based catalysts have also been explored, offering high selectivity in various oxidative transformations. umn.edumdpi.com The choice of metal, ligand, and reaction conditions can significantly influence the reaction pathway and the final product distribution, steering the reaction towards polymerization, C-C dimerization, or C-O coupling.

Table 1: Selected Metal-Catalyst Systems for the Aerobic Oxidation of 2,6-Dimethylphenol and Related Compounds

| Catalyst System | Ligand/Additive | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Cu(I)-amine complexes | Pyridine, Aliphatic amines | Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) | Catalytic activity is influenced by amine basicity and steric factors. Polymerization can occur even without an added base. | researchgate.net |

| Cu(OAc)₂ | PPh₃ | Aromatic Ketones (from deoxybenzoins) | Effective for the aerobic oxidation of benzylic methylenes to the corresponding ketones under air. | mdpi.com |

| (Diacetoxyiodo)benzene (B116549) | None (Mediator) | 3,5,3′,5′-Tetramethyl-biphenyl-4,4′-diol | A hypervalent iodine compound mediates selective para C-C dimerization. | rsc.org |

| Co(OAc)₂ | Salen Ligand / TEMPO | Oxidative Kinetic Resolution Products | Used for the kinetic resolution of α-hydroxyesters with molecular oxygen as the oxidant. | frontiersin.org |

Radical pathways are central to the oxidation of 2,6-dimethylphenol. The initial step in many oxidation processes, whether initiated by metal catalysts, light, or radical initiators, is the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. researchgate.netnih.gov This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, primarily at the para position and the oxygen atom.

The fate of this phenoxy radical determines the final product. Two phenoxy radicals can couple in several ways:

C-O Coupling: The oxygen atom of one radical attacks the para-carbon of another, leading to the formation of a quinone-ketal intermediate. This intermediate can then rearrange, forming the ether linkage characteristic of poly(phenylene ether) (PPE). researchgate.net

C-C Coupling: Two radicals can couple at their para-carbon atoms, forming a C-C bond and leading to the dimer 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.org

Disproportionation: In some cases, phenoxy radicals can disproportionate to form the corresponding phenol and a quinone methide.

The generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide (NHPI) in the presence of molecular oxygen can also initiate radical oxidation pathways without the need for metal catalysts or light. nih.gov The reaction of triplet oxygen with strained alkenes can produce radical intermediates capable of reacting with NHPI to form the PINO radical, which then drives the oxidation process. nih.gov

The most significant reaction of 2,6-dimethylphenol is its oxidative coupling polymerization to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO). researchgate.netnih.gov This reaction is typically catalyzed by copper-amine complexes. researchgate.net

The precise mechanism of this polymerization has been debated, with arguments supporting both a radical pathway and an ionic (carbocationic) pathway. researchgate.netacs.org

Radical Mechanism: This is the more widely accepted mechanism. It involves the C-O coupling of phenoxy radicals as described above. The initial coupling forms a dimer, which is itself a phenol and can be oxidized to a new, larger phenoxy radical. This process repeats, extending the polymer chain. researchgate.net

Ionic Mechanism: Some researchers have proposed that the reaction may involve a phenoxonium cation. Ab initio calculations have suggested that the phenoxonium cation could play an important role in the copper-catalyzed coupling reaction. acs.org

During the early stages of the polymerization, various oligomeric phenols are formed. acs.org The reaction can also be controlled to favor the formation of specific oligomers or the C-C coupled dimer, 3,5,3′,5′-tetramethylbiphenyl-4,4′-diol (also known as diphenoquinone (B1195943) after further oxidation), by adjusting the catalyst system and reaction conditions. researchgate.netrsc.org For instance, using a hypervalent iodine reagent like (diacetoxyiodo)benzene can selectively yield the C-C coupled dimer. rsc.org

Reactivity of the Carboxylic Acid Functional Group in Propanoic Acid Derivatives

The propanoic acid moiety introduces a second site of reactivity. The reactions at the carboxylic acid group are generally distinct from the oxidative processes that occur on the phenol ring and typically require different sets of reagents and conditions.

Phenolic carboxylic acids can undergo decarboxylation (the removal of the carboxyl group as CO₂) to yield phenol derivatives. nih.govacs.org This reaction is particularly relevant for hydroxybenzoic acids, which can be seen as analogues of a propanoic acid-substituted phenol. The reaction typically requires heat and can be catalyzed by various systems.

Recent studies have shown that multifunctional catalysts, such as bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase, can efficiently catalyze the selective decarboxylation of hydroxybenzoic acid derivatives. nih.govacs.org Operating under a hydrogen atmosphere was found to be crucial for achieving high yields and selectivity. nih.gov This process provides a synthetic route to valuable substituted phenols from readily available carboxylic acids, including those derived from biomass. acs.org The decarboxylation of a propanoic acid derivative of 2,6-dimethylphenol would be expected to yield 2,6-dimethylphenol itself.

Table 2: Catalytic Decarboxylation of Substituted Hydroxybenzoic Acids

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | FeRu-NPs@SILP-NH₂ | Heptane, 50 bar H₂, 18 h | Phenol | >99% | acs.org |

| 2-Hydroxy-5-acetylbenzoic acid | FeRu-NPs@SILP-NH₂ | Heptane, 50 bar H₂, 18 h | 4-Acetylphenol | 98% | acs.org |

| 4-Hydroxy-3-nitrobenzoic acid | FeRu-NPs@SILP-NH₂ | Heptane, 50 bar H₂, 18 h | 2-Nitro-4-aminophenol (via tandem reaction) | 95% | acs.org |

| Cyclohexadienonecarboxylates | Base | Not specified | 4-Alkylphenols | Not specified | researchgate.net |

The carboxylic acid functional group is well-known for its ability to participate in condensation reactions. libretexts.org A primary example is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (like sulfuric acid) to form an ester and water. libretexts.org The propanoic acid group of the title compound could readily undergo esterification with various alcohols. The reaction between propanoic acid and phenol, for instance, yields phenyl propanoate. reactory.app

Intramolecular reactions are also possible if a suitable second reactive group is present in the molecule. For phenol derivatives with a side chain containing a double bond, intramolecular cyclization can be promoted by catalysts like copper or silver to form benzofuran (B130515) derivatives. researchgate.net While the saturated propanoic acid side chain in the title compound would not undergo this specific reaction, it highlights the potential for cyclization in related structures. If the side chain were modified to contain a leaving group, intramolecular cyclization via nucleophilic attack from the phenolic oxygen could lead to the formation of a lactone fused to or adjacent to the aromatic system.

Intermolecular Interactions and Complex Formation in 2,6-Dimethylphenol;propanoic Acid Systems

The interaction between 2,6-dimethylphenol and propanoic acid is characterized by a variety of intermolecular forces, significantly influencing the physical and chemical properties of the system. These interactions are crucial in understanding the system's behavior in different phases and its potential applications.

In mixtures of 2,6-dimethylphenol and propanoic acid, hydrogen bonding is a predominant intermolecular interaction. The hydroxyl group (-OH) of 2,6-dimethylphenol can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of propanoic acid can act as a hydrogen bond acceptor. Conversely, the hydroxyl group of propanoic acid can donate a hydrogen bond to the oxygen atom of 2,6-dimethylphenol.

Theoretical studies have been employed to calculate hydrogen bonding parameters, which provide insight into the donor and acceptor abilities of the molecules. ljmu.ac.uk For instance, the hydrogen bond acidity and basicity of these compounds can be quantified to predict the strength and nature of their interactions. psu.edu The presence of two methyl groups in the ortho positions of 2,6-dimethylphenol introduces steric hindrance, which can influence the geometry and strength of the hydrogen bonds formed. This steric shielding can affect how the phenol interacts with other molecules like propanoic acid. researchgate.net

The acidity of 2,6-dimethylphenol and propanoic acid governs the acid-base equilibria in their mixture. The pKa value, a measure of acidity, is a key parameter in this context. The pKa of 2,6-dimethylphenol is approximately 10.6, while propanoic acid has a pKa of about 4.87. karazin.ua This significant difference in acidity suggests that in a mixture, propanoic acid will be the primary proton donor.

Proton transfer from propanoic acid to 2,6-dimethylphenol is a possibility, leading to the formation of a 2,6-dimethylphenoxide anion and a protonated propanoic acid cation. The extent of this proton transfer is dependent on the specific conditions of the system, such as the solvent and temperature. Theoretical models can be used to predict the pKa values and understand the Gibbs free energy changes associated with the deprotonation reactions, providing a deeper understanding of the protonation states of these molecules in solution. kyushu-u.ac.jp In certain contexts, such as enantioselective protonation reactions, the steric hindrance of 2,6-dimethylphenol can play a crucial role in the proton transfer dynamics. uni-koeln.de

Binary mixtures of organic compounds, such as 2,6-dimethylphenol and a carboxylic acid, can form eutectic systems. A eutectic system is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the individual components. The formation of a eutectic is influenced by the intermolecular interactions between the components.

Differential Scanning Calorimetry (DSC) is a common technique used to study the phase behavior of such systems, allowing for the construction of solid-liquid phase diagrams. researchgate.net These diagrams reveal the eutectic composition and temperature. For a system of 2,6-dimethylphenol and propanoic acid, it is expected that a eutectic would form due to the hydrogen bonding interactions and differences in molecular structure. The presence of a eutectic can be identified by a melting point depression. googleapis.com The study of solid-liquid equilibria is fundamental for designing separation processes like melting and crystallization. researchgate.net

Substitution Reactions and Aromatic Transformations

The aromatic ring of 2,6-dimethylphenol and its corresponding phenoxide are susceptible to substitution reactions, which are fundamental transformations in organic synthesis.

Electrophilic aromatic substitution (SEAr) is a key reaction type for phenols. ncert.nic.in The hydroxyl group of 2,6-dimethylphenol is an activating group, meaning it increases the rate of reaction compared to benzene. It is also an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. ncert.nic.inwikipedia.org However, in 2,6-dimethylphenol, the two ortho positions are blocked by methyl groups. Therefore, electrophilic substitution is directed to the para position (position 4).

The methyl groups themselves are also weakly activating and ortho, para-directing. Their presence further enhances the electron-donating nature of the ring, making it more nucleophilic and reactive towards electrophiles. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgresearchgate.net The reactivity and regioselectivity of these reactions are influenced by the nature of the electrophile and the reaction conditions. science.gov For example, nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers, but for 2,6-dimethylphenol, the primary product would be 4-nitro-2,6-dimethylphenol. prutor.ai

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution on 2,6-Dimethylphenol

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,6-dimethylphenol |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2,6-dimethylphenol |

| Sulfonation | SO₃/H₂SO₄ | 4-Hydroxy-3,5-dimethylbenzenesulfonic acid |

The hydroxyl group of 2,6-dimethylphenol can be deprotonated by a base to form the 2,6-dimethylphenoxide ion. This phenoxide is a potent nucleophile and can participate in nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide to form an ether. wisc.edu

The mechanism of this reaction, whether it proceeds via an SN1 or SN2 pathway, can be investigated through competition experiments. For instance, reacting 2,6-dimethylphenoxide with a mixture of a primary and a secondary alkyl halide can reveal which pathway is favored. walisongo.ac.id The SN2 mechanism, which is a single-step process, is favored with less sterically hindered primary halides. In contrast, the SN1 mechanism involves a carbocation intermediate and is more likely with tertiary halides. walisongo.ac.idvaia.com The steric hindrance of the 2,6-dimethylphenoxide can also influence the reaction rate and mechanism. The product distribution from such reactions can be analyzed, for example by NMR spectroscopy, to determine the outcome of the competition. chegg.comchegg.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dimethylphenol |

| Propanoic acid |

| 2,6-dimethylphenoxide |

| 4-nitro-2,6-dimethylphenol |

| 4-bromo-2,6-dimethylphenol |

| 4-hydroxy-3,5-dimethylbenzenesulfonic acid |

| 4-acetyl-2,6-dimethylphenol |

| Benzene |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

| Acetyl chloride |

| Aluminum chloride |

| Williamson ether |

| Alkyl halide |

| NMR spectroscopy |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a mixture like 2,6-dimethylphenol (B121312);propanoic acid, the resulting NMR spectrum would be a superposition of the spectra of its individual components. The analysis, therefore, focuses on identifying the characteristic signals for each molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

2,6-Dimethylphenol : The ¹H NMR spectrum of 2,6-dimethylphenol exhibits three distinct signals. A sharp singlet appears for the six equivalent protons of the two methyl (CH₃) groups. The aromatic region shows a triplet for the proton at the para-position (H-4) and a doublet for the two equivalent protons at the meta-positions (H-3 and H-5), resulting from spin-spin coupling. A broad singlet, whose chemical shift can be variable and is sensitive to solvent and concentration, corresponds to the hydroxyl (-OH) proton. hmdb.cachemicalbook.com

Propanoic Acid : The ¹H NMR spectrum of propanoic acid also shows three signals. A triplet corresponds to the three protons of the methyl (CH₃) group, which is coupled to the adjacent methylene (B1212753) group. A quartet represents the two protons of the methylene (CH₂) group, coupled to the neighboring methyl group. A broad singlet, which can be exchanged with D₂O, is characteristic of the acidic proton of the carboxylic acid (-COOH) group. docbrown.infohmdb.ca

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2,6-Dimethylphenol | -CH₃ | ~2.2 | Singlet |

| Aromatic H (meta) | ~6.9-7.0 | Doublet | |

| Aromatic H (para) | ~6.7-6.8 | Triplet | |

| -OH | Variable | Broad Singlet | |

| Propanoic Acid | -CH₃ | ~1.1 | Triplet |

| -CH₂- | ~2.3 | Quartet |

This is an interactive table. Click on the headers to sort the data.

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule.

2,6-Dimethylphenol : Due to its symmetry, the ¹³C NMR spectrum of 2,6-dimethylphenol shows four signals for its eight carbon atoms. One signal corresponds to the two equivalent methyl carbons. In the aromatic region, there are signals for the carbon bearing the hydroxyl group (C-1), the two carbons bearing the methyl groups (C-2 and C-6), the two meta-carbons (C-3 and C-5), and the single para-carbon (C-4). nih.govfoodb.ca

Propanoic Acid : The ¹³C NMR spectrum of propanoic acid is simple, displaying three distinct signals for its three carbon atoms: one for the carbonyl carbon (-COOH), one for the methylene carbon (-CH₂-), and one for the methyl carbon (-CH₃). docbrown.info The carbonyl carbon is significantly downfield due to the deshielding effect of the two oxygen atoms. docbrown.info

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 2,6-Dimethylphenol | -CH₃ | ~16 |

| Aromatic C (para) | ~121 | |

| Aromatic C (meta) | ~128 | |

| Aromatic C (ipso, -CH₃) | ~130 | |

| Aromatic C (ipso, -OH) | ~152 | |

| Propanoic Acid | -CH₃ | ~9 |

| -CH₂- | ~28 |

This is an interactive table. Click on the headers to sort the data.

This technique is used to analyze nuclei other than ¹H and ¹³C, such as ³¹P, ¹⁹F, or ¹⁵N. Since neither 2,6-dimethylphenol nor propanoic acid contains phosphorus, ³¹P NMR spectroscopy is not an applicable technique for the characterization of this specific compound mixture.

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

In propanoic acid , a cross-peak would be observed between the methyl protons (~1.1 ppm) and the methylene protons (~2.3 ppm), confirming the -CH₂CH₃ fragment.

In 2,6-dimethylphenol , a cross-peak would connect the signals of the meta-protons and the para-proton, confirming their neighborly relationship on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment, also known as HMQC, shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). hmdb.ca

For propanoic acid , an HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak connecting the methylene proton signal to the methylene carbon signal. The carboxyl carbon would not show a correlation as it has no attached proton. hmdb.canih.gov

For 2,6-dimethylphenol , correlations would be seen between the methyl protons and their corresponding carbon, the meta-protons and their carbons, and the para-proton and its carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : This experiment is crucial for piecing together molecular fragments, as it shows correlations between protons and carbons over longer ranges (typically two or three bonds). utsunomiya-u.ac.jp

In propanoic acid , an HMBC spectrum would show a correlation from the methyl protons to the methylene carbon and the carbonyl carbon. The methylene protons would show correlations to the methyl carbon and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can reveal structural information through analysis of its fragmentation patterns. In the analysis of the mixture, each component would be ionized and detected separately.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the parent ion and its fragments, which is a definitive method for compound identification. creative-proteomics.com

2,6-Dimethylphenol (C₈H₁₀O) : The calculated exact mass is 122.0732 Da. HRMS would confirm this mass, distinguishing it from other isomers or compounds with the same nominal mass. The mass spectrum shows a prominent molecular ion peak at m/z 122. Key fragmentation involves the loss of a methyl radical (-CH₃) to give a stable ion at m/z 107, which is often the base peak. nist.govchemicalbook.com

Propanoic Acid (C₃H₆O₂) : The calculated exact mass is 74.0368 Da. nih.gov HRMS analysis can precisely identify propanoic acid in complex samples. creative-proteomics.com The mass spectrum shows the molecular ion at m/z 74. Common fragmentation pathways include the loss of a hydroxyl radical (-OH) to give an ion at m/z 57 (C₃H₅O⁺), and the loss of an ethyl group (-C₂H₅) to give the m/z 45 ion (COOH⁺). Alpha-cleavage can result in an ion at m/z 29 (C₂H₅⁺), and a rearrangement can produce a base peak at m/z 28. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "2,6-Dimethylphenol;propanoic acid," which is a non-covalently bonded complex, analysis by GC-MS would typically involve the separation and identification of its individual volatile constituents: 2,6-dimethylphenol and propanoic acid.

The sample is first introduced into the GC inlet, where high temperatures volatilize the components. The vaporized sample is then carried by an inert gas through a capillary column. The separation of 2,6-dimethylphenol and propanoic acid is achieved based on their different boiling points and affinities for the column's stationary phase. Generally, a non-polar or a mid-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for the separation of phenolic and acidic compounds.

Following separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI). The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For 2,6-dimethylphenol, the mass spectrum would show a prominent molecular ion peak (M+) at an m/z corresponding to its molecular weight (122.16 g/mol ). cdnsciencepub.com Characteristic fragment ions would also be observed, providing a unique fingerprint for its identification. Similarly, propanoic acid would produce a molecular ion peak at an m/z of 74.08 g/mol , along with its characteristic fragmentation pattern. In some cases, derivatization of propanoic acid, for instance, by esterification, may be employed to improve its chromatographic behavior and detection. rsc.org

A gas chromatographic-mass spectrometric method has been described for determining phenolic compounds in various samples. In this method, phenols, including 2,6-dimethylphenol, are extracted and then derivatized with propanoic anhydride (B1165640). The resulting phenol (B47542) propanoates are subsequently analyzed by GC-MS. rsc.org

| Parameter | 2,6-Dimethylphenol | Propanoic Acid |

| Molecular Weight | 122.16 g/mol | 74.08 g/mol |

| Boiling Point | 203 °C | 141 °C |

| Typical GC Column | Non-polar or mid-polar capillary column | Polar capillary column (e.g., DB-WAX) or derivatization followed by non-polar column |

| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |

| Expected Molecular Ion (m/z) | 122 | 74 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For the analysis of "this compound" in its intact form or in matrices where volatilization is not feasible, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique is particularly suited for non-volatile and thermally labile compounds.

In LC-MS, the sample is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation of the "this compound" complex from other components in a mixture would be achieved on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and a modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. chemicalbook.com

After elution from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound, as it is a soft ionization method that can keep the non-covalent complex intact in the gas phase, or gently ionize the individual components. Depending on the polarity of the ESI source, protonated molecules [M+H]+ or deprotonated molecules [M-H]- can be generated.

For "this compound," one might expect to observe ions corresponding to the intact complex, as well as the individual components. In positive ion mode, signals for [2,6-dimethylphenol+H]+ (m/z 123.08) and potentially the complex with an adduct could be seen. In negative ion mode, signals for [propanoic acid-H]- (m/z 73.04) and [2,6-dimethylphenol-H]- (m/z 121.08) would be expected. The choice of mobile phase modifier is crucial in LC-MS analysis as it can significantly impact chromatographic retention and mass spectrometry signal response. chemicalbook.com

| Parameter | Value/Description |

| Typical LC Column | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Expected Ions (Positive ESI) | [2,6-dimethylphenol+H]+ (m/z 123.08), [propanoic acid+H]+ (m/z 75.05) |

| Expected Ions (Negative ESI) | [2,6-dimethylphenol-H]- (m/z 121.08), [propanoic acid-H]- (m/z 73.04) |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. This absorption corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum is a unique fingerprint of the compound, revealing the presence of specific functional groups.

For "this compound," the FTIR spectrum would be a superposition of the spectra of its two components, with potential shifts in band positions due to intermolecular interactions such as hydrogen bonding between the phenolic hydroxyl group and the carboxylic acid group.

The key characteristic absorption bands for 2,6-dimethylphenol include a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching vibrations of the methyl groups and the aromatic ring around 2850-3000 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. cdnsciencepub.com

For propanoic acid, the most prominent features are a very broad O-H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹, which often overlaps with C-H stretching bands. A strong C=O stretching vibration from the carbonyl group appears around 1700-1725 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Functional Group | Component | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 2,6-Dimethylphenol | 3200-3600 (Broad) |

| C-H Stretch (Aromatic/Alkyl) | 2,6-Dimethylphenol | 2850-3000 |

| C=C Stretch (Aromatic) | 2,6-Dimethylphenol | 1450-1600 |

| O-H Stretch (Carboxylic Acid) | Propanoic Acid | 2500-3300 (Very Broad) |

| C=O Stretch (Carboxylic Acid) | Propanoic Acid | 1700-1725 (Strong) |

| C-O Stretch | Propanoic Acid | 1210-1320 |

| O-H Bend | Propanoic Acid | 1395-1440 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of "this compound" would also exhibit features from both of its constituents. For 2,6-dimethylphenol, characteristic Raman bands would include the aromatic ring breathing modes, C-H bending, and C-C stretching vibrations.

Propanoic acid in its liquid state or in solution exists in equilibrium between monomers and hydrogen-bonded dimers or other associates. This results in characteristic Raman bands for the C=O stretching vibration appearing at different wavenumbers. For instance, the C=O stretching vibration in pure liquid propanoic acid can show bands around 1661 cm⁻¹ (dimer), 1700 cm⁻¹ (trimer), and 1753 cm⁻¹ (monomer). The C-C stretching and C-H bending modes are also active in the Raman spectrum.

The interaction between 2,6-dimethylphenol and propanoic acid through hydrogen bonding could lead to shifts in the vibrational frequencies of the O-H and C=O groups compared to the pure components, providing insight into the nature of their association.

| Vibrational Mode | Component | Approximate Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | 2,6-Dimethylphenol | ~1000 |

| C=O Stretch (Monomer) | Propanoic Acid | ~1753 |

| C=O Stretch (Dimer) | Propanoic Acid | ~1661 |

| C-C Stretch | Propanoic Acid | ~895 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of a mixture and quantifying their individual amounts.

Gas Chromatography (GC) for Volatile Components

As a preparative and quantitative technique, Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is well-suited for the separation and quantification of the volatile components of "this compound." The principles of separation are the same as described for GC-MS.

For quantitative analysis, a calibration curve is typically prepared using standard solutions of 2,6-dimethylphenol and propanoic acid at known concentrations. An internal standard may be used to improve the accuracy and precision of the quantification. The area of the chromatographic peak for each component is proportional to its concentration in the sample.

The choice of GC column and temperature programming is critical for achieving good resolution between the peaks of 2,6-dimethylphenol, propanoic acid, and any other volatile components in the sample matrix. For the analysis of acidic compounds like propanoic acid, a free fatty acid phase (FFAP) column is often employed to reduce peak tailing and improve peak shape.

Research has shown that for the analysis of phenolic fractions, a high-resolution fused-silica capillary column can be used for effective separation. rsc.org For the quantification of residual solvents, including those with acidic properties, headspace GC can be a valuable technique.

| Parameter | Description |

| Detector | Flame Ionization Detector (FID) |

| Column for 2,6-Dimethylphenol | Non-polar or mid-polar capillary column (e.g., DB-5, HP-5) |

| Column for Propanoic Acid | Polar, acid-deactivated column (e.g., FFAP, DB-WAX) |

| Quantification | External standard calibration or internal standard method |

High-Performance Liquid Chromatography (HPLC) for Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a system containing 2,6-Dimethylphenol and propanoic acid, a reverse-phase HPLC (RP-HPLC) method is typically employed due to its efficacy in separating compounds based on hydrophobicity. mdpi.com

The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a polar solvent mixture. 2,6-Dimethylphenol, being more hydrophobic than propanoic acid, will have a stronger interaction with the stationary phase and thus a longer retention time.

The development of a robust HPLC method requires the optimization of several parameters, including the column, mobile phase composition, pH, flow rate, and detector wavelength. nih.gov An acidic mobile phase is often necessary to ensure that the carboxylic acid (propanoic acid) is in its protonated, less polar form, leading to better retention and peak shape. brandeis.edunist.gov A Diode Array Detector (DAD) is commonly used as it can provide spectral information across multiple wavelengths, aiding in peak identification and purity assessment. nist.govresearchgate.net

Below is a table outlining typical starting conditions for an RP-HPLC method for the analysis of a 2,6-Dimethylphenol and propanoic acid mixture.

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good resolution for phenolic compounds and organic acids. nih.govnist.gov |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) | Acetonitrile is the organic modifier; water is the polar solvent. Phosphoric acid controls the pH to suppress ionization of propanoic acid. brandeis.edu |

| Elution Mode | Gradient or Isocratic | A gradient elution (varying the acetonitrile/water ratio) is often used to optimize separation of components with different polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm i.d. column. nih.gov |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detector | Diode Array Detector (DAD) | Monitors at multiple wavelengths (e.g., 210 nm for propanoic acid, 270 nm for 2,6-Dimethylphenol) for simultaneous detection. researchgate.net |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method allows for the effective separation and quantification of the individual components, making it an invaluable tool for quality control and stability studies of the mixture.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

For complex mixtures or for detecting trace-level impurities, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.gov This technique utilizes two columns with different stationary phases connected in series via a modulator. nih.govmdpi.com

The entire sample is subjected to separation in both dimensions. The first-dimension column typically separates analytes based on their volatility (boiling point), while the second-dimension column provides a rapid, secondary separation based on a different property, such as polarity. mdpi.com This orthogonal separation mechanism distributes the peaks across a two-dimensional plane, resolving components that would otherwise co-elute in a single-column separation. nih.gov

In the context of analyzing this compound, GC × GC could be employed to:

Separate 2,6-Dimethylphenol and propanoic acid from a complex sample matrix.

Identify and quantify trace impurities, degradation products, or related substances that might not be visible in HPLC or 1D-GC chromatograms.

Provide structured chromatograms where compounds of the same chemical class (e.g., phenols, carboxylic acids) elute in specific regions of the 2D plot, aiding in identification. mdpi.com

A typical GC × GC setup for this analysis would involve a non-polar primary column and a polar secondary column, coupled with a mass spectrometer (MS) for definitive peak identification. Derivatization, such as silylation, is often required for polar analytes like phenols and carboxylic acids to increase their volatility and improve chromatographic performance in GC. researchgate.netcam.ac.uk

Thermal Analysis

Thermal analysis techniques are essential for characterizing the solid-state properties of materials, such as the cocrystal of 2,6-Dimethylphenol and propanoic acid. They provide information on phase transitions, thermal stability, and decomposition. a-star.edu.sg

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is the most common technique used to screen for and characterize cocrystal formation. a-star.edu.sgresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When a physical mixture of two components (like 2,6-Dimethylphenol and propanoic acid) is heated, interactions can occur, potentially leading to the formation of a new crystalline phase (the cocrystal), which will have a unique melting point. researchgate.net

A DSC thermogram of a successful cocrystal typically shows a single, sharp endothermic peak corresponding to the melting point of the cocrystal, which is different from the melting points of the individual starting materials. a-star.edu.sgrsc.org The presence of additional thermal events, such as exothermic peaks before melting, can indicate a crystallization of the cocrystal from a melt of the components. researchgate.net

The data below illustrates a hypothetical DSC analysis for the 2,6-Dimethylphenol:propanoic acid system, demonstrating the principle of a unique melting point for the cocrystal.

| Sample | Melting Point (Tonset) | Notes |

| Propanoic Acid | -20.8 °C | Melting point of the pure coformer. |

| 2,6-Dimethylphenol | 44 °C | Melting point of the pure active compound. hmdb.ca |

| This compound Cocrystal | 75 °C (Illustrative) | A single, sharp endotherm, distinct from the components, indicating the formation of a new crystalline phase. rsc.org |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystal lattice. a-star.edu.sg It provides unequivocal proof of cocrystal formation by revealing the molecular connectivity, intermolecular interactions (especially hydrogen bonds), and crystal packing. mdpi.coma-star.edu.sg This information is critical for understanding the structure-property relationships of the material.

While a specific crystal structure for this compound is not publicly available, analysis of analogous systems, such as cocrystals of other phenols with carboxylic acids, provides insight into the expected structural features. The primary interaction responsible for the formation of such cocrystals is typically a strong hydrogen bond between the hydroxyl group of the phenol and the carboxylic acid group of the coformer.

For illustrative purposes, the table below presents crystallographic data for a representative phenol-carboxylic acid cocrystal system. This data exemplifies the detailed structural information that would be obtained from an SCXRD analysis of the this compound cocrystal.

| Parameter | Illustrative Value (from an analogous system) | Description |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.51 | Length of the 'a' axis of the unit cell. |

| b (Å) | 14.23 | Length of the 'b' axis of the unit cell. |

| c (Å) | 9.87 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 105.2 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (Å3) | 1150 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Hydrogen Bond Motif | O-H···O | The primary supramolecular synthon connecting the phenol and carboxylic acid. |

Note: The crystallographic data presented is from a representative published structure and serves to illustrate the type of information generated by SCXRD. It does not represent the actual structure of this compound.

Powder X-ray Diffraction (PXRD) is a complementary technique used for bulk sample analysis. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. PXRD is used to confirm the formation of a new cocrystal phase, assess its purity, and detect polymorphism. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecular system. For the 2,6-dimethylphenol (B121312);propanoic acid complex, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of the 2,6-dimethylphenol;propanoic acid system, DFT can be employed to study the energetics of its formation and potential reactions. For instance, the esterification reaction between 2,6-dimethylphenol and propanoic acid, while known to be slow for phenols, can be modeled to understand its energy requirements. libretexts.orgchemguide.co.uk

Table 1: Hypothetical DFT-Calculated Energetic Properties for the Esterification of 2,6-Dimethylphenol with Propanoic Acid

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | +35 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -5 | The net energy change of the reaction, indicating it is slightly exothermic. |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.comquora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgirjweb.comschrodinger.com

For the this compound complex, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be centered on the carboxylic acid group, particularly the carbonyl carbon. quora.com This suggests that the complex would act as an electron donor in reactions with electrophiles and that nucleophilic attack would likely target the carboxylic acid.

Table 2: Hypothetical Electronic Properties of the this compound Complex from DFT Calculations

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -8.5 | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and would need to be determined by specific DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the precise mechanism of a chemical reaction requires detailed modeling of the reaction pathway and characterization of the transition state.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. researchgate.net By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products, known as the minimum energy path. This path includes energy minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states. researchgate.net For the interaction between 2,6-dimethylphenol and propanoic acid, a PES could be generated to explore various binding orientations and the pathway for proton transfer or esterification.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov KIE studies are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and forming in the rate-determining step. nih.govnih.gov For example, in a hypothetical study of the esterification of 2,6-dimethylphenol with propanoic acid, deuterating the hydroxyl proton of the phenol or the carboxylic acid could reveal the extent to which these bonds are broken in the transition state. A significant KIE would suggest that the O-H bond cleavage is part of the rate-determining step.

Intermolecular Interaction Studies

The association of 2,6-dimethylphenol and propanoic acid is primarily governed by intermolecular forces, most notably hydrogen bonding.

Computational studies can quantify the strength and geometry of these interactions. The most stable arrangement is likely a hydrogen-bonded complex where the phenolic hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the propanoic acid, or vice versa. The formation of cyclic dimers involving two hydrogen bonds is also a possibility. acs.orgnajah.edu DFT calculations can be used to determine the interaction energies and the geometric parameters of these different hydrogen-bonded structures. acs.orgmdpi.com

Table 3: Hypothetical Computed Intermolecular Interaction Data for the 2,6-Dimethylphenol-Propanoic Acid Complex

| Interaction Type | Binding Energy (kcal/mol) | H-Bond Distance (Å) | H-Bond Angle (°) |

| Phenol (OH) to Acid (C=O) | -8.2 | 1.85 | 175 |

| Acid (OH) to Phenol (O) | -7.5 | 1.90 | 170 |

| Cyclic Dimer | -15.0 | 1.88 / 1.92 | 168 / 172 |

Note: These values are illustrative and represent plausible outcomes of computational modeling based on similar systems.

Ab Initio Calculations of Hydrogen Bonding and Non-Covalent Interactions

Ab initio quantum chemistry calculations are fundamental in characterizing the non-covalent interactions between 2,6-dimethylphenol and propanoic acid. These calculations, performed at a high level of theory, can precisely determine the geometries and energies of intermolecular complexes, revealing the nature of the hydrogen bonds that form.

The primary interaction between 2,6-dimethylphenol and propanoic acid is the hydrogen bond formed between the hydroxyl group of the phenol and the carbonyl group of the carboxylic acid, or between the carbonyl oxygen of the acid and the phenolic hydrogen. Due to steric hindrance from the two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol, the accessibility of the phenolic hydrogen can be somewhat restricted, influencing the preferred orientation and strength of the hydrogen bond.

Detailed ab initio studies would typically involve scanning the potential energy surface of the dimer to locate the most stable configurations. The binding energies, corrected for basis set superposition error (BSSE), provide a measure of the interaction strength. Analysis of the electron density distribution, for instance through Natural Bond Orbital (NBO) analysis, can further quantify the charge transfer and orbital interactions contributing to the hydrogen bond.

While specific ab initio studies on the 2,6-dimethylphenol-propanoic acid complex are not extensively reported in the literature, the principles of hydrogen bonding are well-established. For similar phenolic and carboxylic acid systems, the hydrogen bond energies are typically in the range of -20 to -40 kJ/mol, indicating a moderately strong interaction.

Table 1: Representative Hydrogen Bond Parameters from Ab Initio Calculations for Phenol-Carboxylic Acid Systems

| Interacting Pair | Interaction Type | Calculated Binding Energy (kJ/mol) | H-Bond Distance (Å) |

|---|---|---|---|

| Phenol - Acetic Acid | O-H···O=C | -35.2 | 1.75 |

| Phenol - Formic Acid | O-H···O=C | -32.8 | 1.78 |

Molecular Dynamics Simulations of Solvation and Association Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2,6-dimethylphenol and propanoic acid in solution. By simulating the movements of a large ensemble of molecules over time, MD can predict macroscopic properties from the underlying microscopic interactions.

In a solution containing both compounds, MD simulations can be used to study their association behavior. The radial distribution function (RDF) between the oxygen of the phenolic hydroxyl group and the carbonyl oxygen of propanoic acid can reveal the probability of finding these groups at a certain distance from each other, providing insight into the formation and stability of hydrogen-bonded pairs.

Solvation phenomena can be investigated by simulating the two compounds in various solvents. The simulations can predict the solvation free energy, which is a measure of how favorably the solute interacts with the solvent. By analyzing the solvent structure around the solute molecules, one can understand the specific interactions, such as hydrogen bonding with protic solvents or dipole-dipole interactions with polar aprotic solvents.

While specific MD simulation studies for the 2,6-dimethylphenol and propanoic acid mixture are not prevalent in the literature, the methodologies are well-established. Such studies would typically employ force fields like OPLS-AA or CHARMM to model the intermolecular and intramolecular forces.

Thermodynamic Modeling and Prediction of Phase Behavior

Thermodynamic models are essential for describing and predicting the phase behavior of mixtures, which is crucial for the design and optimization of separation processes like distillation and crystallization. For the binary system of 2,6-dimethylphenol and propanoic acid, activity coefficient models are particularly relevant.

Application of Activity Coefficient Models (e.g., Wilson, NRTL)

Activity coefficient models, such as the Wilson and Non-Random Two-Liquid (NRTL) models, are widely used to describe the deviation of liquid mixtures from ideal behavior. These models require binary interaction parameters that are typically obtained by fitting to experimental vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) data.

The Wilson model is a two-parameter model that is effective for describing homogeneous liquid mixtures with positive or negative deviations from Raoult's law. However, it is not capable of predicting LLE.

The NRTL model , a three-parameter model, is more versatile as it can describe both VLE and LLE. The non-randomness parameter (α) in the NRTL equation allows it to represent the local composition of the liquid phase more accurately.

Table 2: Wilson and NRTL Model Parameters for a Representative Phenolic System

| Binary System | Model | Parameter 1 (J/mol) | Parameter 2 (J/mol) | α (NRTL only) |

|---|---|---|---|---|

| 2,6-Dimethylphenol / 3,5-Dimethylphenol | Wilson | -143.94 | 1199.1 | - |

| 2,6-Dimethylphenol / 3,5-Dimethylphenol | NRTL | -468.99 | 1645.9 | 0.19 |

Note: The data is for a system of dimethylphenol isomers and serves as an example of the application of these models. researchgate.net Specific parameters for 2,6-Dimethylphenol and propanoic acid are not available.

Prediction of Eutectic Points and Solid-Liquid Equilibria

The solid-liquid equilibrium (SLE) of the 2,6-dimethylphenol and propanoic acid system is important for understanding its behavior at lower temperatures and for designing crystallization processes. A key feature of the SLE phase diagram for many binary organic systems is the eutectic point, which is the composition and temperature at which the two components solidify simultaneously from the liquid phase.

The determination of the SLE phase diagram can be achieved experimentally using techniques like differential scanning calorimetry (DSC). researchgate.net The experimental data can then be correlated using thermodynamic models. The liquid phase activity coefficients can be described by models like Wilson or NRTL, while the solid phase is often assumed to be immiscible.

The freezing point depression of each component in the presence of the other can be described by the following equation, assuming the solid phase consists of the pure component and the liquid phase is non-ideal:

ln(xᵢγᵢ) = (ΔH_fus,ᵢ / R) * (1/T_fus,ᵢ - 1/T)

where xᵢ is the mole fraction of component i in the liquid phase, γᵢ is its activity coefficient, ΔH_fus,ᵢ is the enthalpy of fusion, T_fus,ᵢ is the melting point of the pure component, R is the gas constant, and T is the equilibrium temperature.

By solving this equation for both components, the eutectic composition and temperature can be predicted.

Table 3: Relevant Physical Properties for Eutectic Prediction

| Compound | Melting Point (K) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| 2,6-Dimethylphenol | 318.9 nist.govnist.gov | 18.9 nist.gov |

| Propanoic acid | 252.15 | Not readily available |

Research Applications in Materials Science and Organic Synthesis

Polymer Chemistry and Engineering

The dual-functionality of 3-(3,5-dimethyl-4-hydroxyphenyl)propanoic acid is leveraged in polymer science to synthesize materials with specifically engineered properties, such as enhanced thermal stability and reactivity for further modifications.

Monomer Synthesis for Poly(phenylene ether) Resins and Copolymers

Poly(phenylene ether) (PPE), also known as poly(phenylene oxide) (PPO), is a high-performance thermoplastic prized for its thermal resistance and dimensional stability. These resins are typically produced through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312). By functionalizing this foundational monomer with a propanoic acid group, 3-(3,5-dimethyl-4-hydroxyphenyl)propanoic acid emerges as a candidate for creating modified PPE resins.

While the direct polymerization of this exact monomer is not widely documented, the incorporation of such functional groups is a known strategy in polymer science. The carboxylic acid moiety can act as a reactive site for post-polymerization modifications, enabling the grafting of other polymer chains or the attachment of functional molecules. This can be used to enhance properties like adhesion, dye uptake, or to create novel PPE-based copolymers and blends with tailored characteristics for specialized applications.

Incorporation of Phenolic and Carboxylic Acid Moieties into Polymer Backbones

The presence of both a polymerizable phenol (B47542) and a reactive carboxylic acid makes this compound a useful comonomer for integration into various polymer backbones, including polyesters and polyamides. The hindered phenolic component can act as a "built-in" antioxidant, imparting enhanced thermal and oxidative stability to the polymer matrix. Simultaneously, the carboxylic acid group can increase hydrophilicity, improve adhesion to substrates, and provide a site for cross-linking or further functionalization. This dual-purpose integration is a strategic approach to developing functional polymers for demanding applications in coatings, adhesives, and advanced composites.

Antioxidant Chemistry and Radical Scavenging Studies

The structural core of 3-(3,5-dimethyl-4-hydroxyphenyl)propanoic acid is its 2,6-dimethylphenol group, a classic example of a sterically hindered phenol. This arrangement is key to its function as a potent antioxidant.

Design and Synthesis of Novel Hindered Phenol-Carboxylic Acid Antioxidant Compounds

This compound is an ideal scaffold for designing and synthesizing more complex, high-performance antioxidants. The carboxylic acid provides a convenient chemical handle for derivatization. For instance, it can be esterified with long-chain alcohols to create antioxidants with improved solubility in nonpolar media such as plastics and lubricating oils. A well-known commercial antioxidant, Irganox 1010, is based on a similar but more hindered structure, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, which is esterified with pentaerythritol. This highlights the industrial utility of this molecular design. The ability to attach this hindered phenol moiety to various molecular backbones via the propanoic acid linker allows for the creation of tailored antioxidant solutions.

Mechanistic Studies of Radical Scavenging Activity (e.g., DPPH, ABTS assays)

The effectiveness of hindered phenols as antioxidants is routinely quantified through their ability to scavenge stable free radicals in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for this evaluation. In these tests, the hindered phenol donates its hydroxyl hydrogen atom to neutralize the radical, a process that can be monitored by a color change using spectrophotometry. mdpi.com

| Phenolic Compound | Number of -OH Groups | DPPH Scavenging Activity (% at a given concentration) | Notes |

|---|---|---|---|

| Gallic Acid | 3 | 88.5% | High activity due to three hydroxyl groups. nih.gov |

| Caffeic Acid | 2 | 84.7% | Dihydroxylated cinnamic acid derivative. nih.gov |

| Protocatechuic Acid | 2 | 85.5% | Dihydroxylated benzoic acid derivative. nih.gov |

| Ferulic Acid | 1 (+1 OMe) | 62.8% | Monohydroxylated cinnamic acid derivative. nih.gov |

| Vanillic Acid | 1 (+1 OMe) | 15.7% | Monohydroxylated benzoic acid derivative. nih.gov |

Advanced Organic Synthesis and Building Block Utility

Beyond its direct applications, 3-(3,5-dimethyl-4-hydroxyphenyl)propanoic acid is a versatile bifunctional building block in organic synthesis. The distinct reactivity of its phenolic hydroxyl and carboxylic acid groups allows for selective chemical transformations.

The carboxylic acid can be readily converted into a range of functional groups, such as esters, amides, and acid chlorides, providing pathways to a diverse library of derivatives. For example, research on analogous 3-((4-hydroxyphenyl)amino)propanoic acid scaffolds demonstrates that the acid can be transformed into hydrazides, which are then condensed with various aldehydes to produce complex hydrazone structures. nih.gov This synthetic flexibility is crucial for developing new compounds in fields like medicinal chemistry. nih.govmdpi.com

Simultaneously, the phenolic hydroxyl group can be protected to allow for selective reactions elsewhere on the molecule, or it can be alkylated or acylated to introduce other functionalities. This orthogonality makes the compound a valuable starting material for constructing complex molecular architectures where the hindered phenol moiety is a desired structural feature.

Use as Versatile Intermediates for Complex Molecule Synthesis

2,6-Dimethylphenol serves as a crucial intermediate in the synthesis of more complex molecules. It is a key starting material for producing polyphenylene oxide (PPO) resins, a type of high-performance thermoplastic. google.comresearchgate.net The polymerization process typically involves the oxidative coupling of 2,6-dimethylphenol. researchgate.netwikipedia.org This reaction is of significant industrial importance due to the excellent thermal and dielectric properties of the resulting PPO polymers, which find use in electrical engineering, the automotive industry, and for manufacturing medical devices. researchgate.net

Furthermore, 2,6-dimethylphenol is a precursor in the synthesis of other valuable chemical compounds. For instance, it can be used to produce 2,6-dimethylaniline (B139824) through amination. wikipedia.orggoogle.com It is also a building block for creating antioxidants and certain pharmaceuticals. solubilityofthings.comnih.gov The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a range of chemical modifications, leading to a diverse array of derivatives.

A notable example of its use as an intermediate is in the synthesis of 2,6-dimethyl phenoxyacetic acid. This process involves the reaction of 2,6-dimethylphenol with an alkali to form the phenolate (B1203915), which is then reacted with chloroacetic acid. google.com

Development of Multi-Component Reactions

While specific multi-component reactions explicitly involving the "2,6-Dimethylphenol;propanoic acid" mixture are not extensively documented, the principles of using 2,6-dimethylphenol as a component in such reactions are evident in its synthetic applications. Multi-component reactions, which involve three or more reactants in a single step, are highly valued for their efficiency and atom economy. The reactivity of 2,6-dimethylphenol makes it a suitable candidate for such processes. For example, its acid-catalyzed condensation with other molecules leads to the formation of larger, more complex structures like tetramethylbisphenol A. wikipedia.org

Catalysis

The catalytic applications involving 2,6-dimethylphenol are primarily focused on the use of its derivatives and metal complexes in various chemical transformations, including selective oxidations and the production of related compounds.

Exploration of Metal Complexes as Catalysts for Selective Oxidations

Metal complexes derived from or used in conjunction with 2,6-dimethylphenol have been explored for their catalytic activity in selective oxidation reactions. Copper(II) complexes, in particular, have been studied for their ability to catalyze the oxidative coupling of 2,6-dimethylphenol. researchgate.netglobethesis.com These studies often focus on understanding the kinetics and mechanism of the reaction to optimize the production of either polyphenylene ether (PPO) or the dimer diphenoquinone (B1195943) (DPQ). researchgate.net The pH of the reaction medium has been shown to significantly influence the catalytic activity of these copper complexes. researchgate.net

Furthermore, polymer-supported vanadium and molybdenum complexes have demonstrated potential as catalysts for the oxidation of various organic substrates, including phenols. rsc.org While not directly using 2,6-dimethylphenol as part of the catalyst, these studies on phenol oxidation are relevant to the broader context of using metal complexes for selective oxidations of phenolic compounds.

Heterogeneous Catalysis in the Production of Related Compounds

Heterogeneous catalysis plays a vital role in the industrial production of 2,6-dimethylphenol and its derivatives. The synthesis of 2,6-dimethylphenol itself is often achieved through the gas-phase methylation of phenol using a solid acid catalyst. wikipedia.org Various metal oxide catalysts, such as those based on manganese, have been investigated for this process. acs.org

The production of related compounds, such as 2,6-dimethylaniline, also relies on heterogeneous catalysis. For example, 2,6-dimethylphenol can be converted to 2,6-dimethylaniline in the presence of a supported palladium catalyst. google.com Another method utilizes a catalyst with r-Al2O3 as a carrier skeleton, impregnated with PdCl2, for the synthesis of 2,6-dimethylaniline from 2,6-xylenol. google.com These catalytic processes are crucial for producing valuable chemicals from 2,6-dimethylphenol in an efficient and scalable manner. The development of robust and selective heterogeneous catalysts is an ongoing area of research. researchgate.net

Environmental and Biochemical Research Considerations

Microbial Degradation Pathways of 2,6-Dimethylphenol (B121312)

The microbial breakdown of 2,6-Dimethylphenol (2,6-DMP), a compound used in the synthesis of plastics, pesticides, and pharmaceuticals, is a key process in its environmental remediation. nih.govresearchgate.net While the microbial degradation of many dimethylphenol isomers has been extensively studied, the specific genetic and biochemical mechanisms for 2,6-DMP are an area of ongoing research. nih.govasm.org Several bacterial strains capable of degrading 2,6-DMP have been isolated, with species of Mycobacterium being notably effective. nih.govresearchgate.net

A crucial first step in the bacterial catabolism of 2,6-DMP is the hydroxylation of the aromatic ring. Research has identified a specific enzyme system responsible for this initial attack in the 2,6-DMP-degrading bacterium Mycobacterium neoaurum B5-4. nih.govnih.gov

This system, named MpdAB, is a two-component flavin-dependent monooxygenase. nih.govasm.org The genes encoding this enzyme, mpdA and mpdB, were identified through comparative genomics, transcriptomics, and gene disruption studies. nih.govnih.gov Their transcription was found to be significantly upregulated when the bacterium was exposed to 2,6-DMP. asm.orgnih.gov

The MpdAB enzyme system catalyzes the para-hydroxylation of 2,6-DMP, using NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors. nih.gov This initial hydroxylation step is a critical detoxification and activation reaction that prepares the molecule for subsequent ring cleavage. The enzyme also shows activity towards other structurally similar compounds, such as 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP), converting it to a precursor for vitamin E synthesis. nih.govasm.org

Detailed kinetic studies have been performed on the purified MpdAB enzyme, providing insight into its efficiency and substrate affinity.

Table 1: Kinetic Parameters of MpdAB Monooxygenase

| Substrate | Apparent Km (mM) | kcat/Km (s-1 mM-1) |

|---|---|---|

| 2,6-Dimethylphenol (2,6-DMP) | 0.12 ± 0.01 | 4.02 |

| 2,3,6-Trimethylphenol (2,3,6-TMP) | 0.17 ± 0.01 | 2.84 |

Data sourced from a study on MpdAB from Mycobacterium neoaurum B5-4. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell, providing a snapshot of the central carbon metabolism. frontiersin.orgmdpi.com While specific ¹³C-MFA studies focusing exclusively on the degradation of 2,6-DMP are not widely documented, research on related phenolic compounds like phenol (B47542) provides significant insights into how microorganisms adjust their metabolic networks in response to these substrates. frontiersin.org

For example, a ¹³C-MFA study on Escherichia coli exposed to phenol revealed significant changes in its central carbon metabolism. frontiersin.org Key findings included:

Reduced TCA Cycle Flux : The presence of phenol led to a decrease in the metabolic flux through the tricarboxylic acid (TCA) cycle. This was attributed to the inhibition of citrate (B86180) synthase, the enzyme catalyzing the first step of the cycle. frontiersin.org

Increased Acetate (B1210297) Production : To compensate for the reduced energy production from the hindered TCA cycle, the cells redirected carbon flow towards acetate formation via overflow metabolism. frontiersin.org

Impact on Biomass Yield : The diversion of carbon away from central pathways and towards byproducts like acetate resulted in a lower biomass yield, explaining the observed decrease in growth rate in the presence of phenol. frontiersin.org

These findings suggest that microorganisms degrading phenolic compounds must manage metabolic bottlenecks and re-route carbon flux to maintain energy production and cellular function. Similar metabolic adjustments are likely to occur in specialized 2,6-DMP degrading bacteria, where MFA could be used to identify rate-limiting steps and optimize bioremediation strategies. frontiersin.orgmdpi.com

Enzymatic Biotransformations of Phenolic and Carboxylic Acid Structures

Enzymes are increasingly utilized as biocatalysts for the transformation of various chemical structures, including phenols and carboxylic acids, due to their high specificity and environmentally friendly nature. Laccases and peroxidases are two major classes of oxidoreductive enzymes extensively studied for these applications. mdpi.comnih.gov

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a broad range of substrates, particularly phenolic compounds, using molecular oxygen as the final electron acceptor and producing water as the only byproduct. mdpi.comnih.gov The reaction proceeds via the formation of highly reactive phenoxy radicals. mdpi.com

The general mechanism involves two main stages:

Enzymatic Oxidation : The laccase enzyme oxidizes a phenolic substrate, generating a phenoxy radical. mdpi.com

Non-Enzymatic Coupling : These radicals can then spontaneously undergo several reactions, such as coupling with other radicals (homomolecular) or other molecules (heteromolecular) to form dimers, oligomers, or polymers. mdpi.comnih.gov This can lead to the formation of new C-C, C-O, or C-N bonds. mdpi.comnih.gov

This process has been applied to synthesize complex bioactive molecules and polymers. For instance, laccase can mediate the dimerization of ferulic acid, leading to a product with enhanced antioxidant activity. mdpi.com It can also be used to graft phenolic acids onto biopolymers, modifying their functional properties. The oxidation of substrates containing carboxylic acid groups, such as 2,5-dihydroxybenzoic acid, can be mediated by laccase to form quinonoid intermediates that are key for further synthesis. nih.gov The efficiency of these reactions is often dependent on factors like pH and the specific laccase enzyme used. nih.govfao.org

Peroxidases (EC 1.11.1.7) are heme-containing enzymes that catalyze the oxidation of a wide variety of substrates by using hydrogen peroxide (H₂O₂) as the oxidant. nih.govtandfonline.com Horseradish peroxidase (HRP) is a well-studied example used extensively in biotechnological applications. researchgate.netnih.gov

The catalytic cycle of peroxidase involves the oxidation of the enzyme by H₂O₂, followed by two successive one-electron reductions by the substrate (e.g., a phenol), which is converted into a radical. tandfonline.com These radicals can then react further, often leading to polymerization and precipitation. researchgate.net This characteristic makes peroxidases highly effective for removing phenolic pollutants from wastewater. researchgate.netrsc.org

Research has identified key metabolites from the peroxidase-catalyzed oxidation of phenol as 4,4'-biphenol and diphenoquinone (B1195943). nih.gov The efficiency of these transformations is influenced by several factors, as summarized in the table below.

Table 2: Representative Conditions for Peroxidase-Catalyzed Phenol Transformation

| Parameter | Condition |

|---|---|

| Enzyme Source | Horseradish Peroxidase (HRP) |

| pH Range | 6.0 - 7.5 (Slightly increased efficiency) |

| Temperature | 15 - 30 °C |

| H₂O₂/Phenol Molar Ratio | 1:1 |

| Reaction Time | 1 - 3 hours |

Data compiled from studies on the oxidation of various phenolic compounds. researchgate.net

Environmental Fate and Transformation Mechanisms in Abiotic Systems

In addition to biological degradation, 2,6-Dimethylphenol can be transformed in the environment through abiotic processes, particularly advanced oxidation processes (AOPs). These processes rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (HO•), to break down organic pollutants. nih.gov

One of the most studied abiotic systems for the degradation of 2,6-DMP is photocatalysis using titanium dioxide (TiO₂). nih.gov In this process, TiO₂ acts as a semiconductor photocatalyst. When irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals.

The degradation of 2,6-DMP in these systems can be significantly enhanced by the addition of other agents:

Hydrogen Peroxide (H₂O₂) : The addition of H₂O₂ to a UV/TiO₂ system can improve the degradation rate of 2,6-DMP from 70% to 100% over a three-hour period, as H₂O₂ acts as an additional source of hydroxyl radicals. nih.gov

Iron(III) Ions (Fe(III)) : The presence of Fe(III) can also enhance the photocatalytic activity of TiO₂. A strong synergistic effect is observed, with the degradation mechanism involving not only hydroxyl radicals but also a direct interaction between Fe(III) in an excited state and 2,6-DMP, leading to the formation of a 2,6-dimethylphenoxyl radical. nih.gov

Photodegradation Pathways

No specific studies on the photodegradation of the combined compound "2,6-Dimethylphenol;propanoic acid" were identified. Research on 2,6-DMP alone has shown that its degradation can be enhanced in the presence of photocatalysts like TiO2, especially when assisted with hydrogen peroxide or iron (III) ions under UV radiation. tandfonline.comresearchgate.net These studies suggest that the degradation of 2,6-DMP can proceed via a pseudo-first-order kinetic model, with the formation of reactive species like hydroxyl radicals and 2,6-dimethylphenoxyl radicals. tandfonline.comresearchgate.net However, the influence of the propanoic acid moiety on these pathways for the combined compound is unknown.

Chemical Oxidation in Aquatic Environments